5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
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Overview
Description
5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitration: The nitro group can be introduced by nitration of the pyrazole ring using nitric acid or a mixture of nitric acid and sulfuric acid.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of 5-fluoro-1-methyl-4-amino-1H-pyrazole-3-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The nitro group can interact with enzyme active sites, leading to inhibition of enzyme activity.
DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid
- 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
Comparison
5-fluoro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a fluorine atom and a nitro group on the pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development. Similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications.
Properties
Molecular Formula |
C5H4FN3O4 |
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Molecular Weight |
189.10 g/mol |
IUPAC Name |
5-fluoro-1-methyl-4-nitropyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4FN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |
InChI Key |
SPDXGYIIGSAYQR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])F |
Origin of Product |
United States |
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